2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Overview
Description
2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Ethylphenyl Intermediate: The synthesis begins with the preparation of the 4-ethylphenyl intermediate through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where the ethylphenyl intermediate reacts with an appropriate amine.
Fmoc Protection: The amino group is then protected using the Fmoc protecting group. This step involves the reaction of the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fmoc deprotection using piperidine in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Similar compounds include other Fmoc-protected amino acids such as Fmoc-phenylalanine and Fmoc-tyrosine.
Ethylphenyl derivatives: Compounds like 4-ethylphenylalanine and 4-ethylphenylglycine share structural similarities.
Uniqueness
2-(4-ethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to the combination of the ethylphenyl group and the Fmoc-protected amino acid structure. This unique combination imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-2-16-11-13-17(14-12-16)23(24(27)28)26-25(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,2,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAPJLLDBJTIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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